molecular formula C14H14O2 B188758 Hydrobenzoin CAS No. 655-48-1

Hydrobenzoin

Cat. No. B188758
CAS RN: 655-48-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
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Description

Hydrobenzoin is a chemical compound with the formula C14H14O2. It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .


Synthesis Analysis

Hydrobenzoin can be synthesized from benzil using sodium borohydride as a reducing agent . Another method involves the reduction of benzil to form the hydrobenzoin product, which is then combined with anhydrous acetone and iron trichloride to form a cyclic ketal . New recyclable monoaza-15-crown ethers have also been synthesized starting from hydrobenzoin .


Molecular Structure Analysis

The molecular structure of hydrobenzoin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Hydrobenzoin molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

Hydrobenzoin can be involved in various chemical reactions. For instance, it can be used to prepare enantiopure cyclohexitols . It can also be converted into a cyclic ketal using ferric chloride and acetone . The reduction of benzil using sodium borohydride could result in the formation of three different stereochemical products .


Physical And Chemical Properties Analysis

Hydrobenzoin has a molecular weight of 214.25976 g/mol . Its physical properties include a density of 1.2±0.1 g/cm3, a boiling point of 373.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

1. Application as Recyclable Enantioselective Catalysts

  • Summary of the Application: Hydrobenzoin-based monoaza crown ethers have been synthesized and used as recyclable enantioselective catalysts. These catalysts have been applied in a few asymmetric reactions under mild conditions .
  • Methods of Application: The catalysts were synthesized starting from (R,R)-(+)- and (S,S)-(−)-hydrobenzoin. They were used in the asymmetric epoxidation of trans-chalcone and the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate .
  • Results or Outcomes: The asymmetric epoxidation of trans-chalcone took place with up to 81% ee, while using other chalcone derivatives, the products were formed with 68–88% ee. The hydrobenzoin-based lariat ethers were also tested in the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate to afford the product with good enantioselectivities (54–75% ee). The catalysts were recovered by salt formation, followed by extraction, and were reused without the loss of the activity and effect on the enantioselectivity .

2. Application in Photocatalytic Reduction

  • Summary of the Application: Hydrobenzoin and its derivatives have been used in various areas of chiral chemistry and have a broad range of applications in synthetic chemistry. One such application is in the photocatalytic reduction of benzaldehyde to chiral hydrobenzoin .
  • Methods of Application: The photocatalytic reduction was carried out on the surface of carbon nanotubes (CNTs) under near-UV light irradiation. The CNT structure before and after reaction, the interaction between the molecule and CNTs surface, the intermediate products, the substitution effect, and the influence of light on the reaction were examined using various techniques .
  • Results or Outcomes: The CNTs exhibited high activity (conversion rate 99.6%, 6 h) towards the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation (320-400 nm). A photo-excited conduction electron transfer (PECET) mechanism for the photocatalytic reduction using CNTs has been proposed .

3. Application in the Synthesis of Antiepileptic Drug Phenytoin

  • Summary of the Application: One of the most important applications of benzoin, which can be synthesized from hydrobenzoin, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
  • Methods of Application: Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .
  • Results or Outcomes: The synthesis of phenytoin from benzoin provides an effective treatment for systemic and partial epilepsy .

4. Application in Electrochemical Carbon-Carbon Coupling

  • Summary of the Application: Hydrobenzoin has been used in electrochemical carbon-carbon coupling with enhanced activity and racemate stereoselectivity .
  • Methods of Application: The reaction was carried out by modifying carbon paper with hexadecyltrimethylammonium cations, delivering electrochemical carbon–carbon coupling of benzaldehyde with enhanced activity and racemate stereoselectivity .
  • Results or Outcomes: The modified electrode electrolyte interface creates an optimal microenvironment for electrocatalysis. It engenders dipolar interaction with the reaction intermediate, giving a 2.2-fold higher reaction rate (from 0.13 to 0.28 mmol h−1 cm−2). Moreover, it repels interfacial water and modulates the conformational specificity of reaction intermediate by facilitating intermolecular hydrogen bonding, affording 2.5-fold higher diastereomeric ratio of racemate to mesomer (from 0.73 to 1.82) .

Future Directions

Future research on hydrobenzoin could focus on its potential applications in various fields. For instance, it could be used as a recyclable enantioselective catalyst in asymmetric reactions . Further studies could also explore its role in the synthesis of other chemical compounds .

properties

IUPAC Name

1,2-diphenylethane-1,2-diol
Source PubChem
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InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
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Molecular Formula

C14H14O2
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DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
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Molecular Weight

214.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
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Product Name

Hydrobenzoin

CAS RN

492-70-6, 579-43-1
Record name Hydrobenzoin
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Record name meso-Hydrobenzoin
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Record name 1,2-diphenylethane-1,2-diol
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Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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water acetone acetonitrile
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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97 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,260
Citations
K Okano - Tetrahedron, 2011 - Elsevier
… hydrobenzoin. The review by Sharpless on the catalytic dihydroxylation contains examples of the preparation and application of hydrobenzoin … on the chemistry of hydrobenzoin and its …
Number of citations: 50 www.sciencedirect.com
ZM Wang, KB Sharpless - The Journal of Organic Chemistry, 1994 - ACS Publications
… The use of t-BuOH also decreases the solubility of hydrobenzoin making workup easier. … In conclusion, 1 kg of stilbene was converted to 1.04 kg of enantiopure hydrobenzoin in a …
Number of citations: 154 pubs.acs.org
SH Shabbir, CJ Regan… - Proceedings of the …, 2009 - National Acad Sciences
… applied to the vicinal diol hydrobenzoin. The method involves the … to discriminate the enantiomers of hydrobenzoin and to find their … true unknown samples of hydrobenzoin generated …
Number of citations: 98 www.pnas.org
MG Newton, BS Campbell - Journal of the American Chemical …, 1974 - ACS Publications
The transesterification of trimethyl phosphite with meso-hydrobenzoin has been found to lead to thesingle isomeric product, trans-methyl meso-hydrobenzoinphosphite. The phosphite …
Number of citations: 43 pubs.acs.org
WT Pennington, S Chakraborty, IC Paul… - Journal of the …, 1988 - ACS Publications
Polar crystals of racemic hydrobenzoin have been shown to react to give benzaldehyde at different rates along the two directionsof the polar axis when suspended in aqueous …
Number of citations: 27 pubs.acs.org
C Schuster, J Broeker, M Knollmueller… - Tetrahedron: Asymmetry, 2005 - Elsevier
Three m-hydrobenzoin derived chiral hydrobenzoin mono-tert-butyl ethers were synthesized by a new reaction pathway and tested as chiral auxiliaries in the L-selectride ® mediated …
Number of citations: 16 www.sciencedirect.com
RC White, T Rix - The Journal Of Organic Chemistry, 1987 - ACS Publications
… and di-hydrobenzoin sulfite.5 The bibenzyl is most likely formed by further irradiation of the … d,7-Hydrobenzoin Carbonate. This was prepared as above from d,/-hydrobenzoin, mp109-…
Number of citations: 11 pubs.acs.org
MJ Percino, VM Chapela… - Designed monomers and …, 2004 - Taylor & Francis
… (R,R)-(+)-hydrobenzoin and (S,S)-(–)-hydrobenzoin, respectively) with methacryloyl chloride … products or the hydrobenzoin enantiomers themselves from the SHG behavior point of view. …
Number of citations: 5 www.tandfonline.com
M Ozenil, J Aronow, D Piljak, C Vraka, W Holzer… - Pharmaceuticals, 2020 - mdpi.com
… Within this work, we synthesized chiral hydrobenzoin esters of arecaidine and investigated their stability and binding properties toward mAChRs. Stereochemistry was shown to have a …
Number of citations: 6 www.mdpi.com
CH Lam, V Escande, KE Mellor… - Journal of Chemical …, 2019 - ACS Publications
We herein report an efficient aerobic oxidative cleavage of meso-hydrobenzoin to benzaldehyde using a heterogeneous earth-abundant metal oxide catalyst. The reaction can be …
Number of citations: 32 pubs.acs.org

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